6''-O-Malonyldaidzin

Overview

Description

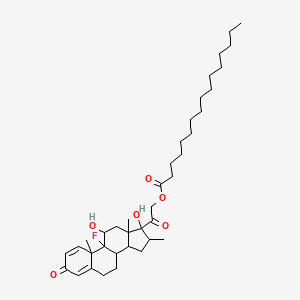

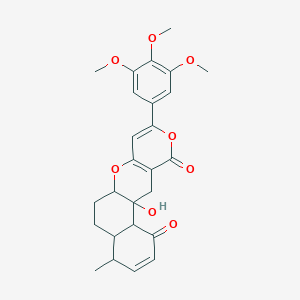

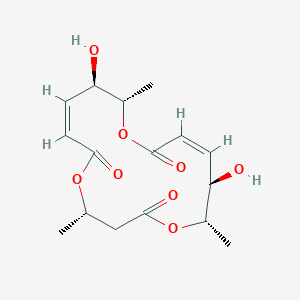

6’‘-O-Malonyldaidzin is a malonylated isoflavone predominantly found in soybean seeds. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are known for their diverse biological activities. 6’'-O-Malonyldaidzin is formed by the malonylation of daidzin, an isoflavone glucoside. This compound is of significant interest due to its potential health benefits and its role in plant physiology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’‘-O-Malonyldaidzin involves the enzymatic malonylation of daidzin. This process is catalyzed by malonyl-CoA:isoflavone 7-O-glucoside 6’‘-O-malonyltransferase, an enzyme that transfers the malonyl group from malonyl-CoA to the 6’'-hydroxyl group of daidzin .

Industrial Production Methods: In an industrial setting, the production of 6’'-O-Malonyldaidzin can be achieved through the overexpression of the relevant malonyltransferase genes in genetically modified soybean plants. This biotechnological approach ensures a higher yield of the compound by enhancing the natural biosynthetic pathway .

Chemical Reactions Analysis

Types of Reactions: 6’'-O-Malonyldaidzin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: This reaction can be catalyzed by acidic or basic conditions, leading to the cleavage of the malonyl group.

Oxidation: Oxidative conditions can modify the isoflavone structure, potentially altering its biological activity.

Glycosylation: Enzymatic glycosylation can further modify the compound, enhancing its solubility and stability.

Major Products: The primary products formed from these reactions include daidzin, daidzein, and various glycosylated derivatives .

Scientific Research Applications

6’'-O-Malonyldaidzin has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in the analysis of isoflavones and their derivatives.

Biology: The compound plays a role in plant defense mechanisms and symbiotic interactions with soil microbes.

Mechanism of Action

The biological effects of 6’'-O-Malonyldaidzin are primarily mediated through its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress.

Anticancer Activity: It modulates signaling pathways involved in cell proliferation and apoptosis, thereby exerting anticancer effects.

Bone Density Enhancement: It influences bone metabolism by mimicking estrogenic activity, which is beneficial in preventing osteoporosis

Comparison with Similar Compounds

6’'-O-Malonyldaidzin is unique among isoflavones due to its specific malonylation, which enhances its solubility and stability. Similar compounds include:

Daidzin: The non-malonylated precursor of 6’'-O-Malonyldaidzin.

Genistin: Another isoflavone glucoside that can undergo malonylation to form 6’'-O-Malonylgenistin.

Glycitin: An isoflavone glucoside similar to daidzin and genistin, which can also be malonylated

These compounds share structural similarities but differ in their biological activities and stability profiles, highlighting the unique properties of 6’'-O-Malonyldaidzin.

Properties

IUPAC Name |

3-oxo-3-[[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMHWSVSZKYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6''-O-Malonyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124590-31-4 | |

| Record name | 6''-O-Malonyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | 6''-O-Malonyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;5-[2-[[2-(3-chlorophenyl)-2-oxidoethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B8209424.png)

![2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline](/img/structure/B8209456.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]hexahydro-, (3S-trans)-](/img/structure/B8209464.png)

![N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B8209488.png)